

Application Notes and Protocols: Guanidine Nitrate in Organic Synthesis

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Compound of Interest

Compound Name: Guanidine nitrate

Cat. No.: B116615

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Overview of Guanidine Nitrate as a Reagent

Guanidine nitrate, with the chemical formula $\text{CH}_5\text{N}_3 \cdot \text{HNO}_3$, is the salt formed from guanidine and nitric acid[1]. It is a white, crystalline, water-soluble solid that serves as a versatile and high-nitrogen reagent in various organic syntheses[2]. Its applications are diverse, ranging from the production of high-energy materials to the synthesis of key intermediates for pharmaceuticals, pesticides, and dyes[3][4]. **Guanidine nitrate**'s utility stems from its role as a precursor to other functional groups, its catalytic properties, and its function as a building block for heterocyclic systems[3][5]. Industrially, it is often produced by the reaction of dicyandiamide with ammonium nitrate[1]. Due to its strong oxidizing properties and potential for explosive decomposition, particularly when heated or mixed with combustible materials, stringent safety precautions are mandatory when handling this compound[1][4][6].

Application Note I: Synthesis of Nitroguanidine

Guanidine nitrate is a primary precursor for the synthesis of nitroguanidine, a compound widely used as an explosive and propellant[7]. The conversion is typically achieved through dehydration of **guanidine nitrate** using a strong acid, most commonly concentrated sulfuric acid[7][8].

Experimental Protocol: Dehydration of Guanidine Nitrate

This protocol is adapted from the procedure reported in Organic Syntheses[7].

Materials:

- **Guanidine nitrate** (crude or pure)
- Concentrated sulfuric acid (sp. gr. 1.84)
- Cracked ice and water

Equipment:

- Large beaker or flask
- Stirring rod
- Freezing bath (e.g., ice-salt mixture)
- Buchner funnel and filter flask
- Recrystallization apparatus

Procedure:

- **Cooling:** Place 500-800 mL of concentrated sulfuric acid in a large beaker and cool it thoroughly in a freezing mixture.
- **Addition of Guanidine Nitrate:** While stirring by hand, add 560 g of crude **guanidine nitrate** in small portions to the cooled sulfuric acid. Maintain the temperature of the mixture below 20°C during the addition.
- **Homogenization:** Allow the resulting milky mixture to stand at room temperature. Stir it occasionally until the mixture becomes homogeneous and all crystals have dissolved. This may take between 15 and 20 hours[7].
- **Precipitation:** Pour the homogeneous mixture with stirring into a large vessel containing 6 L of a mixture of cracked ice and water. Nitroguanidine will precipitate out of the solution[7].

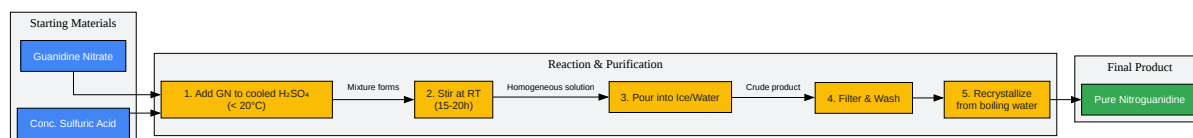
- **Filtration and Washing:** Filter the precipitated nitroguanidine using a Buchner funnel. Wash the collected solid with water until it is free from acid.
- **Recrystallization:** Recrystallize the crude nitroguanidine from the minimum amount of boiling water (approximately 4–5 L). Allow the solution to cool slowly, preferably overnight, to obtain long needles of the purified product[7].
- **Drying:** Filter the recrystallized product and dry it to obtain pure nitroguanidine. The product melts with decomposition at approximately 232°C[7].

Quantitative Data: Synthesis of Nitroguanidine

The yield of nitroguanidine is dependent on the purity of the starting **guanidine nitrate** and the specific reaction conditions.

Starting Material	Reagents	Temperature	Reaction Time	Reported Yield	Reference
Crude Guanidine Nitrate	Conc. H ₂ SO ₄	< 20°C (addition), then RT	~15-20 hours	73–75%	[7]
Pure Guanidine Nitrate	Conc. H ₂ SO ₄	< 20°C (addition), then RT	~15-20 hours	85–90%	[7]
Guanidine Nitrate	96% H ₂ SO ₄	Not specified	Not specified	96-98%	[8]
Guanidine Nitrate	82-85% H ₂ SO ₄	40-80°C	1-3 hours	Not specified	[9]
Guanidine Nitrate	92-100% HNO ₃	≤ 80°C	Not specified	Not specified	[10]

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of nitroguanidine from **guanidine nitrate**.

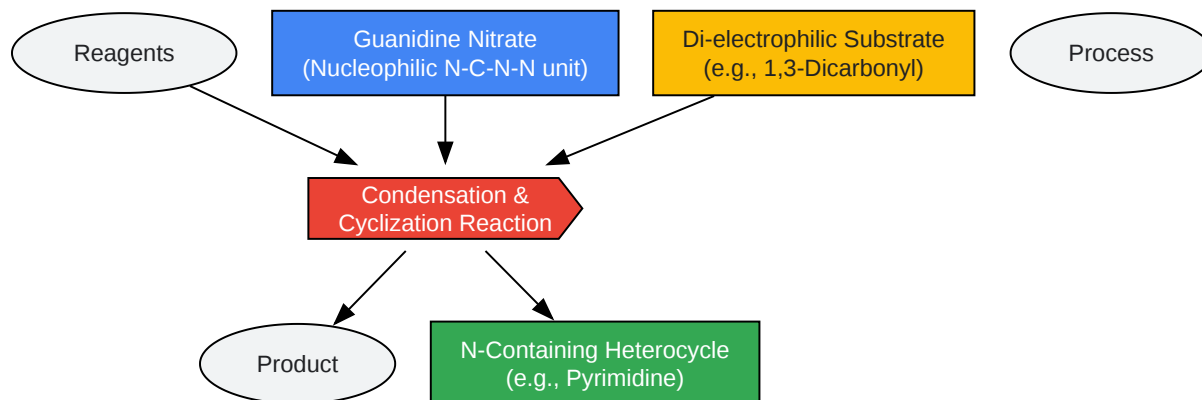
Application Note II: Synthesis of Heterocyclic Compounds

Guanidine nitrate is a valuable synthon for constructing nitrogen-containing heterocycles, which are crucial scaffolds in drug discovery and materials science[3]. It acts as a nucleophilic building block, providing a three-nitrogen unit that can react with difunctional electrophiles to form various ring systems.

General Principles

The synthesis of heterocycles using **guanidine nitrate** typically involves the condensation reaction between the guanidine moiety and a molecule containing two electrophilic centers, such as a 1,3-dicarbonyl compound or its equivalent[5]. This reaction leads to the formation of five or six-membered rings. For instance, substituted pyrimidines can be synthesized by reacting **guanidine nitrate** with various 1,3-dielectrophiles like enaminones or acylketene dithioacetals[5]. The basic nature of the guanidine core facilitates the cyclization process[3].

Logical Relationship Diagram



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Caption: General scheme for heterocyclic synthesis using **guanidine nitrate**.

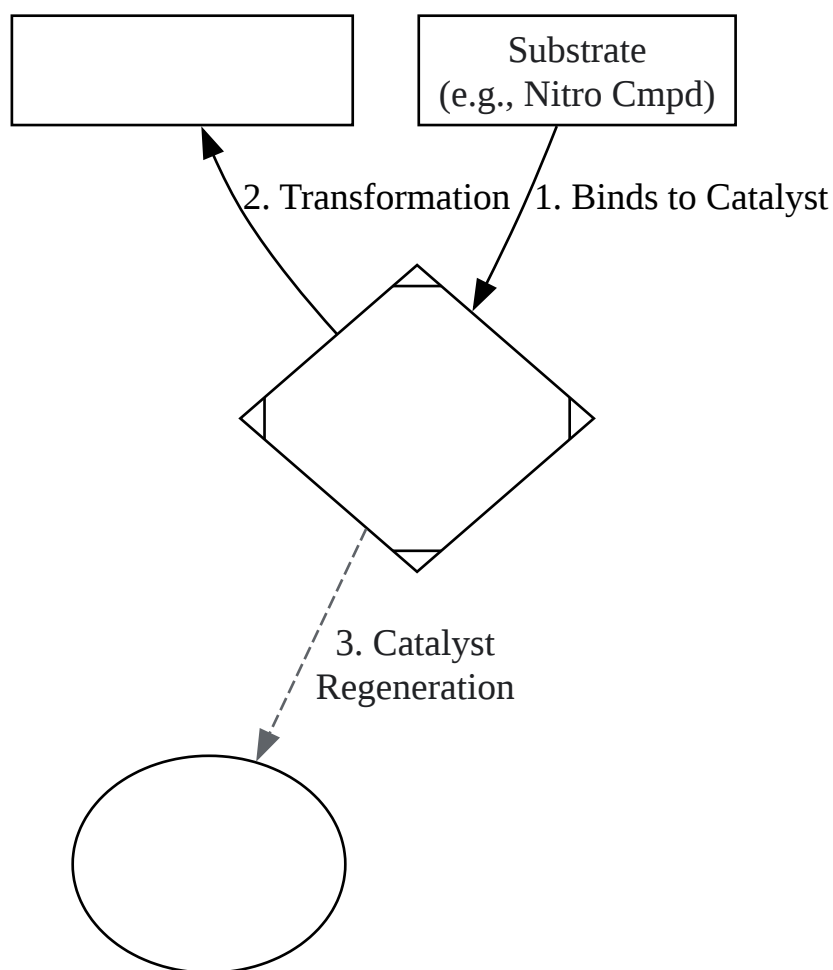
Application Note III: Catalytic Applications

Beyond its role as a stoichiometric reagent, **guanidine nitrate** can also function as a catalyst in certain organic transformations[3]. Its catalytic activity is often attributed to its ability to act as a Brønsted base or to participate in specific reaction pathways[3][5].

General Principles

Guanidine nitrate's catalytic properties are employed in reactions such as the reduction of nitro compounds and the hydrolysis of esters and amides[3]. As a catalyst, it can facilitate reactions without being consumed, making it a valuable tool for developing more sustainable and efficient chemical processes. The use of **guanidine nitrate** as a catalyst is considered environmentally friendly as it often does not generate harmful by-products[3]. Guanidines, in general, are recognized as strong organic bases and can act as nucleophilic catalysts in various reactions[11][12].

Conceptual Catalytic Cycle Diagram



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